molecular formula C18H21N3O5S B5197526 2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide

2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide

Cat. No.: B5197526
M. Wt: 391.4 g/mol
InChI Key: VAAMBNHTMJQXMG-UHFFFAOYSA-N
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Description

2-[4-(4-Morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted at the para position with a 4-morpholinylsulfonyl moiety. The acetamide nitrogen is further functionalized with a 3-pyridinylmethyl group. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.1) and hydrogen-bonding capacity due to the pyridine and sulfonyl groups. The compound’s molecular formula is C₁₉H₂₁N₃O₅S, with a molecular weight of 419.45 g/mol. Its synthesis typically involves sulfonylation of a phenoxyacetamide precursor followed by coupling with 3-(aminomethyl)pyridine.

Properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c22-18(20-13-15-2-1-7-19-12-15)14-26-16-3-5-17(6-4-16)27(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAMBNHTMJQXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide are compared below with analogous compounds from the literature.

Structural Analogues with Sulfonylphenoxy-Acetamide Backbones

Compound Name Key Structural Features Molecular Formula Molecular Weight Key Differences
2-[4-(4-Morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide Phenoxy group with 4-morpholinylsulfonyl; N-(3-pyridinylmethyl) C₁₉H₂₁N₃O₅S 419.45 Reference compound
2-(4-Chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide Phenyl group instead of phenoxy; 4-chloro substitution C₁₈H₁₉ClN₂O₄S 394.87 Lack of phenoxy linkage; reduced hydrogen-bonding potential
2-[4-(Cyclohexylsulfamoyl)phenoxy]-N-(4-methoxyphenyl)acetamide Cyclohexylsulfamoyl substituent; N-(4-methoxyphenyl) C₂₁H₂₄N₂O₅S 434.49 Bulkier sulfamoyl group; methoxy substitution reduces polarity
2-(3-Methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide Morpholine on acetamide’s phenyl ring; methylphenoxy C₁₉H₂₁N₃O₄ 379.39 Morpholine not sulfonylated; altered electronic effects

Analogues with Varied N-Substituents

Compound Name N-Substituent Molecular Formula Key Properties
N-Cyclohexyl-2-(4-purine-derivative-phenoxy)acetamide Cyclohexyl C₂₃H₂₈N₆O₃ High molecular weight (~460 g/mol); purine enhances π-π interactions
2-(1-Adamantyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide Adamantyl C₂₂H₃₀N₂O₄S Extreme hydrophobicity (logP ~5.2); rigid structure limits solubility
N-(3-Pyridinylmethyl)-2-(4-sulfamoylphenoxy)acetamide (Hypothetical) 3-Pyridinylmethyl C₁₅H₁₅N₃O₄S Similar to target compound but lacks morpholinyl group; reduced steric bulk

Physicochemical and Functional Comparisons

  • Solubility: The morpholinylsulfonyl group enhances aqueous solubility compared to non-sulfonylated analogues (e.g., 2-(3-methylphenoxy)-N-[2-morpholinylphenyl]acetamide).
  • Bioactivity : Pyridinylmethyl substituents (as in the target compound) improve binding to kinase targets compared to aryl groups (e.g., N-(4-nitrophenyl) derivatives ).
  • Synthetic Accessibility : Compounds with simpler sulfonamide groups (e.g., cyclohexylsulfamoyl) are synthesized in higher yields (~79%) than morpholinylsulfonyl derivatives (~65%) due to steric challenges.

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